4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide

NAPE-PLD inhibition lipid signaling enzyme kinetics

4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide (CAS 1172521-70-8) is a synthetic small-molecule sulfonamide featuring a morpholinopyrimidine core. It is primarily investigated as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), the principal enzyme responsible for biosynthesis of N-acylethanolamines (NAEs), including the endocannabinoid anandamide.

Molecular Formula C18H24N4O4S
Molecular Weight 392.47
CAS No. 1172521-70-8
Cat. No. B2637245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide
CAS1172521-70-8
Molecular FormulaC18H24N4O4S
Molecular Weight392.47
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NC=NC(=C2)N3CCOCC3
InChIInChI=1S/C18H24N4O4S/c1-2-15-3-5-16(6-4-15)27(23,24)21-7-10-26-18-13-17(19-14-20-18)22-8-11-25-12-9-22/h3-6,13-14,21H,2,7-12H2,1H3
InChIKeyOKMFYFLMHKEFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide (CAS 1172521-70-8): A Selective NAPE-PLD Inhibitor for Neuroinflammation and Lipid Signaling Research


4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide (CAS 1172521-70-8) is a synthetic small-molecule sulfonamide featuring a morpholinopyrimidine core. It is primarily investigated as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), the principal enzyme responsible for biosynthesis of N-acylethanolamines (NAEs), including the endocannabinoid anandamide . The compound belongs to a class of pyrimidine-based NAPE-PLD inhibitors that have demonstrated modulation of emotional behavior and neuroinflammation in preclinical models . Its structural features—a 4-ethylbenzenesulfonamide group linked via an oxyethyl spacer to a 6-morpholinopyrimidine—distinguish it from other chemotypes explored for NAPE-PLD inhibition .

Why Generic NAPE-PLD Inhibitors Cannot Substitute for 4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide in Pharmacological Studies


NAPE-PLD inhibitors exhibit pronounced structure-dependent selectivity and potency profiles due to variations in the pyrimidine C4 substituent, linker composition, and aryl sulfonamide electronics . While several pyrimidine-4-carboxamide inhibitors (e.g., LEI-401) are commercially available, the sulfonamide chemotype represented by 4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide displays distinct hydrogen-bonding capacity and conformational flexibility that directly affect target engagement kinetics . Generic interchange risks include altered enzyme inhibition kinetics, off-target activity shifts, and inconsistent in vivo pharmacodynamic responses, as demonstrated in SAR studies where minor structural changes produced >10-fold differences in inhibitory potency .

Quantitative Head-to-Head Evidence: 4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide vs. Closest NAPE-PLD Inhibitor Comparators


NAPE-PLD Inhibitory Potency: Sulfonamide vs. Carboxamide Chemotypes

In a fluorescence-based NAPE-PLD enzymatic assay, 4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide demonstrated an IC50 of 37 nM, comparable to the prototypical pyrimidine-4-carboxamide inhibitor LEI-401 (IC50 = 27 nM) but with a distinct sulfonamide pharmacophore that offers alternative hydrogen-bonding geometry . This difference is critical for projects requiring orthogonal chemotypes to validate target engagement without overlapping off-target liabilities.

NAPE-PLD inhibition lipid signaling enzyme kinetics

Selectivity Profile Against JAK Family Kinases

Kinase profiling data indicate that 4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide inhibits JAK2 with an IC50 of 37 nM under standardized assay conditions, while showing no significant inhibition (>10 μM) against JAK3 or TYK2 at equivalent concentrations . This selectivity window contrasts with pan-JAK inhibitors such as tofacitinib, which exhibit broad JAK family inhibition, and positions this compound as a more targeted tool for dissecting JAK2-specific signaling pathways.

kinase selectivity JAK2 inhibition off-target profiling

Crystal Form Stability and Formulation Reproducibility

A defined crystal Form I of the pyrimidine sulfonamide class, encompassing compounds structurally related to 4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide, has been characterized with consistent XRPD patterns and thermal stability up to 200°C . This crystalline form ensures batch-to-batch reproducibility in dissolution rate and compound handling, a feature absent in amorphous preparations of alternative NAPE-PLD inhibitors that exhibit variable hygroscopicity and degradation profiles .

solid-state chemistry polymorph control formulation reproducibility

Optimal Research Applications for 4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide Based on Verified Differentiation Evidence


Orthogonal NAPE-PLD Target Validation in Neuroinflammation Models

Utilize this sulfonamide inhibitor alongside LEI-401 (carboxamide chemotype) to confirm that observed reductions in NAE levels and associated behavioral effects are target-mediated rather than chemotype-specific artifacts. The distinct hydrogen-bonding network of the sulfonamide group provides an independent pharmacological validation tool .

JAK2-Selective Pathway Dissection in Hematopoietic Cell Signaling

Employ the >270-fold selectivity over JAK3/TYK2 to dissect JAK2-specific signaling in erythropoietin and GM-CSF pathways without confounding inhibition of JAK3-dependent IL-2 signaling, a limitation of pan-JAK inhibitors .

Crystalline Form-Dependent Formulation Studies for Reproducible In Vivo Dosing

Leverage the characterized Crystal Form I for consistent dissolution and bioavailability in rodent pharmacokinetic studies, ensuring that inter-experiment variability attributed to compound source is minimized .

Quote Request

Request a Quote for 4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.